![molecular formula C37H50NO2PS B6290246 [S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-50-7](/img/structure/B6290246.png)
[S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%
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Description
[S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C37H50NO2PS and its molecular weight is 603.8 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% is 603.32998801 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photo-Arbuzov Rearrangements
The study of photo-Arbuzov rearrangements involves the direct UV irradiation of arylethyl phosphites, leading to photo-Arbuzov rearrangement products. This process is important in the synthesis of complex phosphonates and has implications in stereochemical studies, indicating the potential application of phosphorus-containing compounds like the one for creating stereospecific compounds (Bhanthumnavin & Bentrude, 2001).
Asymmetric Synthesis and Catalysis
Asymmetric synthesis, particularly using chiral auxiliaries and catalysts, is a core application in the creation of enantiomerically pure compounds. The use of sulfinamide derivatives, as seen in the compound of interest, is critical in the asymmetric synthesis of protected amino alcohols, showcasing its role in the synthesis of chiral molecules with high yields and diastereoselectivities (Tang, Volkman, & Ellman, 2001).
Stereoselective Organic Transformations
The compound under discussion may also find application in stereoselective organic transformations, where its structural features, such as the benzyloxy and sulfinamide groups, can be leveraged to influence the outcome of chemical reactions, such as in the stereoselective synthesis of allylic sulfones through palladium-catalyzed rearrangements (Jagusch, Gais, & Bondarev, 2004).
Ligand Development for Catalysis
The development of ligands for catalysis, especially in the formation of heterobimetallic complexes, is another potential application. The presence of phosphino groups in the compound suggests its utility in creating ligands that can form complexes with metals, leading to applications in catalysis and the synthesis of complex molecules (Lanza et al., 2000).
properties
IUPAC Name |
(R)-N-[(R)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50NO2PS/c1-37(2,3)42(39)38(4)35(30-20-11-6-12-21-30)33-26-17-27-34(40-28-29-18-9-5-10-19-29)36(33)41(31-22-13-7-14-23-31)32-24-15-8-16-25-32/h5-6,9-12,17-21,26-27,31-32,35H,7-8,13-16,22-25,28H2,1-4H3/t35-,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOQEGACEUAPOD-KKMSLZIYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-[(R)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
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